Thromboxane A3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

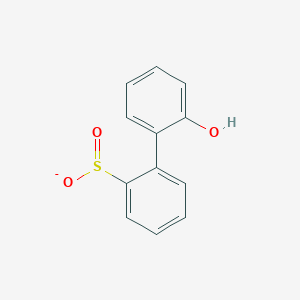

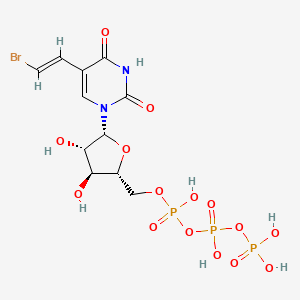

Thromboxane A3 is a biologically active metabolite of eicosapentaenoic acid, a type of omega-3 fatty acidThis compound is known for its role in modulating platelet function and vascular tone, making it significant in cardiovascular health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thromboxane A3 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then transformed into this compound by thromboxane synthase . The reaction conditions typically involve the presence of specific enzymes and cofactors that facilitate these conversions.

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its highly unstable nature. Instead, it is usually studied in laboratory settings where controlled conditions can be maintained to prevent its rapid degradation. The production involves the use of purified enzymes and substrates to ensure the efficient conversion of eicosapentaenoic acid to this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Thromboxane A3 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Due to its unstable nature, it rapidly hydrolyzes to form thromboxane B3, which is a biologically inactive metabolite .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include specific enzymes like thromboxane synthase and cofactors that facilitate the conversion processes. The conditions typically involve maintaining a controlled environment to prevent the rapid degradation of this compound .

Major Products Formed: The major product formed from the hydrolysis of this compound is thromboxane B3. This conversion is significant as thromboxane B3 is biologically inactive and serves as a marker for the presence of this compound in biological systems .

Applications De Recherche Scientifique

Thromboxane A3 has several scientific research applications, particularly in the fields of cardiovascular health and inflammation. It is studied for its role in modulating platelet aggregation and vascular tone, which are critical factors in cardiovascular diseases. Additionally, this compound is investigated for its potential anti-inflammatory properties, making it relevant in the study of inflammatory diseases .

Mécanisme D'action

Thromboxane A3 exerts its effects by binding to thromboxane receptors on the surface of platelets and vascular smooth muscle cells. This binding leads to the activation of signaling pathways that promote platelet aggregation and vasoconstriction. The molecular targets involved include the thromboxane receptor and various G-protein coupled receptors that mediate the downstream effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Thromboxane A3 is similar to other thromboxanes such as thromboxane A2 and thromboxane B2. These compounds share structural similarities and are derived from different fatty acids. Thromboxane A2, for instance, is derived from arachidonic acid and is known for its potent pro-aggregatory and vasoconstrictive properties .

Uniqueness: What sets this compound apart from its counterparts is its relatively less potent effect on platelet aggregation and vasoconstriction. This difference is attributed to its origin from eicosapentaenoic acid, which is known for its anti-inflammatory and cardioprotective properties. As a result, this compound is considered to have a more balanced role in modulating cardiovascular functions compared to thromboxane A2 .

Propriétés

Numéro CAS |

60114-68-3 |

|---|---|

Formule moléculaire |

C20H30O5 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

(Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5E)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3+,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |

Clé InChI |

NMZKLLJQNNTBRJ-GIGDAOFJSA-N |

SMILES |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

SMILES isomérique |

CC/C=C/C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |

SMILES canonique |

CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |

Synonymes |

thromboxane A3 TXA3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-methyl-N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)but-2-enamide](/img/structure/B1232706.png)

![(1R,9R,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene](/img/structure/B1232708.png)

![N-(2,6-dichlorophenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1232709.png)